molecular formula C5H3F3N2O3 B2777262 2-(3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl)acetic acid CAS No. 1369240-90-3

2-(3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl)acetic acid

Cat. No. B2777262
CAS RN: 1369240-90-3
M. Wt: 196.085
InChI Key: XSYPUJPUSSJOGN-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 100-102°C .

Safety And Hazards

  • Target Organs : Consider its impact on the respiratory system .

Future Directions

  • Biological Activity : Investigate its potential as an antithrombotic or lipoxygenase inhibitor .

properties

IUPAC Name

2-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O3/c6-5(7,8)4-9-2(13-10-4)1-3(11)12/h1H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYPUJPUSSJOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NO1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetic acid

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